8-(3-Chlorostyryl)caffeine
8-(3-Chlorostyryl)caffeine
8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It is functionally related to a caffeine.
Brand Name:
Vulcanchem
CAS No.:
147700-11-6
VCID:
VC21113536
InChI:
InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+
SMILES:
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl
Molecular Formula:
C16H15ClN4O2
Molecular Weight:
330.77 g/mol
8-(3-Chlorostyryl)caffeine
CAS No.: 147700-11-6
Main Products
VCID: VC21113536
Molecular Formula: C16H15ClN4O2
Molecular Weight: 330.77 g/mol
* For research use only. Not for human or veterinary use.

Description | 8-(3-chlorostyryl)caffeine is caffeine substituted at its 8-position by an (E)-3-chlorostyryl group. It has a role as an adenosine A2A receptor antagonist and an EC 1.4.3.4 (monoamine oxidase) inhibitor. It is a trimethylxanthine and a member of monochlorobenzenes. It is functionally related to a caffeine. |
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CAS No. | 147700-11-6 |
Product Name | 8-(3-Chlorostyryl)caffeine |
Molecular Formula | C16H15ClN4O2 |
Molecular Weight | 330.77 g/mol |
IUPAC Name | 8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
Standard InChI | InChI=1S/C16H15ClN4O2/c1-19-12(8-7-10-5-4-6-11(17)9-10)18-14-13(19)15(22)21(3)16(23)20(14)2/h4-9H,1-3H3/b8-7+ |
Standard InChIKey | WBWFIUAVMCNYPG-BQYQJAHWSA-N |
Isomeric SMILES | CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=CC(=CC=C3)Cl |
SMILES | CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl |
Canonical SMILES | CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=CC=C3)Cl |
Synonyms | 1,3,7-trimethyl-8-(3-chlorostyryl)xanthine 8-(3-chlorostyryl)caffeine 8-CSC |
PubChem Compound | 5353365 |
Last Modified | Aug 15 2023 |
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